4-(3-Methoxypropoxy)-3-methylpicolinic acid is a key intermediate in the synthesis of proton pump inhibitors, particularly Rabeprazole Sodium. [, , ] It belongs to the class of substituted picolinic acid derivatives. [, ] Proton pump inhibitors are a group of drugs whose main action is the prolonged reduction of gastric acid production. []
4-(3-Methoxypropoxy)-3-methylpicolinic acid is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical applications. It is a derivative of 3-methylpicolinic acid, which itself is a key structural component in various pharmacologically active compounds. This compound is particularly noted for its potential uses in the development of drugs targeting various biological pathways.
The compound can be synthesized from 3-methylpicolinic acid, which is widely available through chemical suppliers and used as a precursor in organic synthesis. Research indicates that derivatives of 3-methylpicolinic acid, including 4-(3-Methoxypropoxy)-3-methylpicolinic acid, have been investigated for their roles in drug discovery and development .
4-(3-Methoxypropoxy)-3-methylpicolinic acid belongs to the class of picolinic acids, which are aromatic carboxylic acids featuring a pyridine ring. This classification is significant as it relates to the compound's biological activity and potential therapeutic effects.
The synthesis of 4-(3-Methoxypropoxy)-3-methylpicolinic acid typically involves several steps, including the functionalization of the picolinic acid backbone. Common methods include:
The synthesis may require specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate the reaction. The reaction conditions, including temperature and time, play crucial roles in determining the efficiency of the synthesis.
The molecular formula for 4-(3-Methoxypropoxy)-3-methylpicolinic acid is . The structure features a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a propoxy chain containing a methoxy group.
4-(3-Methoxypropoxy)-3-methylpicolinic acid can participate in various chemical reactions, including:
Understanding these reactions enables chemists to manipulate the compound for desired properties or functions in drug formulations.
The mechanism of action for 4-(3-Methoxypropoxy)-3-methylpicolinic acid is largely dependent on its interactions with biological targets. It may act as an agonist or antagonist at specific receptors or enzymes involved in metabolic pathways.
Research suggests that derivatives of picolinic acids can influence neurotransmitter systems, potentially affecting cognitive functions and neuroprotection . Further studies are required to elucidate the precise mechanisms through which this compound exerts its effects.
4-(3-Methoxypropoxy)-3-methylpicolinic acid has potential applications in:
This compound exemplifies how modifications to established chemical frameworks can lead to new therapeutic agents with enhanced properties or novel mechanisms of action.
The compound 4-(3-Methoxypropoxy)-3-methylpicolinic acid is defined by a molecular formula of C₁₁H₁₅NO₄ and exhibits a molecular weight of 225.24 g/mol (225.25 g/mol in some reports due to rounding variations). Its chemical architecture consists of a pyridine core substituted at three key positions: a carboxylic acid group at C2, a methyl group at C3, and a 3-methoxypropoxy chain at C4. This arrangement creates a planar heterocyclic system with distinct polarity characteristics influencing its analytical behavior [1] [2] [4].
Table 1: Systematic Nomenclature and Chemical Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | 4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid |
CAS Registry Number | 1163685-31-1 |
Common Synonyms | Rabeprazole Impurity 3; Rabeprazole Impurity-III; Des Benzimidazolosulfoxy Rabeprazole Acid; Rabeprazole Carboxylic Acid Impurity |
Molecular Formula | C₁₁H₁₅NO₄ |
Canonical SMILES | CC1=C(C=CN=C1C(=O)O)OCCCOC |
InChI Key | MCPXRWCGOJAPTI-UHFFFAOYSA-N |
The compound’s structural fingerprint is captured through its SMILES string (CC1=C(C=CN=C1C(=O)O)OCCCOC) and InChIKey (MCPXRWCGOJAPTI-UHFFFAOYSA-N), which enable precise database searches and computational modeling. Its systematic IUPAC name reflects the substitution pattern: the pyridine ring is numbered with the nitrogen atom as position 1, followed by sequential assignment to the carboxylic acid (position 2), methyl group (position 3), and ether side chain (position 4). The term "picolinic acid" denotes the 2-carboxypyridine scaffold, while "3-methyl" and "4-(3-methoxypropoxy)" specify the substituents. This acid derivative exhibits moderate lipophilicity, evidenced by a calculated LogP value of approximately 1.50, and a topological polar surface area (TPSA) of 68.65 Ų, indicating significant hydrogen-bonding capacity suitable for reversed-phase chromatographic separation [1] [2] [4].
4-(3-Methoxypropoxy)-3-methylpicolinic acid functions as a critical degradation marker and process-related impurity in Rabeprazole Sodium, a potent proton pump inhibitor used globally for acid-related gastrointestinal disorders. It is formally designated as Rabeprazole Impurity 3 (or Impurity-III) in pharmacopeial monographs and analytical literature. This compound arises primarily through two pathways during Rabeprazole’s lifecycle:
Synthetic Intermediates Hydrolysis: During Rabeprazole synthesis, the molecule undergoes multi-step reactions. The incomplete coupling or premature hydrolysis of intermediates—particularly those containing the picolinic acid scaffold before benzimidazole attachment—can generate this acid derivative as a synthetic byproduct. The absence of the sulfinylbenzimidazole moiety distinguishes it structurally from the active pharmaceutical ingredient (API) [1] [3].
API Degradation: Under acidic conditions or during prolonged storage, Rabeprazole’s sulfoxide bridge or benzimidazole linkage may undergo hydrolytic cleavage. This degradation pathway releases the picolinic acid fragment while forming other impurities like 2-mercaptobenzimidazole. Consequently, the presence of 4-(3-Methoxypropoxy)-3-methylpicolinic acid in formulated products signals potential stability issues or suboptimal packaging conditions [3] [10].
Table 2: Impurity Designations in Rabeprazole Context
Pharmacopeia/Manufacturer | Designation | Structural Relationship to Rabeprazole |
---|---|---|
European Pharmacopoeia (EP) | Rabeprazole Impurity 3 | Core picolinic acid fragment minus benzimidazole-sulfoxide moiety |
US Pharmacopeia (USP) | Rabeprazole Impurity-III | Identical structure |
Analytical Research Reports | Des Benzimidazolosulfoxy Rabeprazole Acid | Emphasizes loss of benzimidazole-sulfoxide component |
Manufacturer Documentation | Rabeprazole Carboxylic Acid Impurity | Highlights carboxylic acid functional group retention |
The structural relationship between Rabeprazole and this impurity is fundamental: Rabeprazole contains a sulfinyl bridge connecting the benzimidazole and picolinic acid moieties. In contrast, 4-(3-Methoxypropoxy)-3-methylpicolinic acid retains only the substituted picolinic acid portion. This structural simplification reduces its molecular weight by approximately 56% compared to the parent API and eliminates any proton pump inhibition activity. Regulatory guidelines mandate strict control over this impurity due to its potential to reflect inadequate purification or API instability. International pharmacopeias typically specify its acceptance threshold at ≤0.15% in the final drug substance, necessitating sensitive and specific analytical methods for its quantification [1] [3] [4].
The detection and quantification of 4-(3-Methoxypropoxy)-3-methylpicolinic acid are integral to modern pharmaceutical quality systems. Regulatory authorities—including the FDA, EMA, and ICH—require rigorous impurity profiling throughout drug development and manufacturing. This compound’s levels serve as a critical quality attribute (CQA) for Rabeprazole Sodium, directly influencing batch release decisions. Analytical methods must reliably detect it at concentrations as low as 0.05% relative to the API, demanding high-sensitivity techniques such as reversed-phase HPLC with UV or mass spectrometric detection [1] [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7